3-Fluoro-4-(3-methylphenyl)benzoic acid
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Overview
Description
“3-Fluoro-4-(3-methylphenyl)benzoic acid” is a compound that is used as an intermediate in organic synthesis . It is a white to light yellow crystal powder .
Synthesis Analysis
The synthesis of “this compound” involves multiple steps. The compound is synthesized under low temperature conditions . It is also mentioned that 4-fluoro-3-nitrobenzoic acid is converted into benzimidazole bis-heterocycles via intermediacy of benzimidazole linked ortho-chloro amin .Molecular Structure Analysis
The molecular formula of “this compound” is C14H11FO2 . The InChI code is 1S/C14H11FO2/c1-9-3-2-4-10(7-9)12-6-5-11(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) .Physical And Chemical Properties Analysis
The compound is a white to light yellow crystal powder . It has a molecular weight of 230.24 . The density is 1.3±0.1 g/cm3, boiling point is 275.3±20.0 °C at 760 mmHg, and vapour pressure is 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Synthesis and Chemical Properties
3-Fluoro-4-(3-methylphenyl)benzoic acid is a compound that plays a critical role in the synthesis of various chemical structures. A practical method for preparing key intermediates like 2-fluoro-4-bromobiphenyl, which is vital for the manufacture of non-steroidal anti-inflammatory materials such as flurbiprofen, has been developed. This process involves bromination and diazotization reactions, highlighting the compound's utility in creating structurally complex molecules for medical applications (Qiu et al., 2009).
Environmental Degradation and Analysis
Research on advanced oxidation processes (AOPs) for degrading recalcitrant compounds like acetaminophen in water bodies has shown that similar fluoroaromatic compounds can lead to the formation of various by-products, emphasizing the need for understanding the environmental fate of fluoroaromatics including this compound (Qutob et al., 2022).
Biological Activity and Applications
The broader family of benzoxaboroles, to which this compound is structurally related, showcases significant biological activity, offering potential applications ranging from antibacterial to antifungal, and antiprotozoal agents. This demonstrates the compound's relevance in the development of new pharmaceuticals (Adamczyk-Woźniak et al., 2009).
Food and Feed Additives
Benzoic acid derivatives, similar to this compound, have been shown to regulate gut functions when used as food and feed additives. This suggests potential health benefits derived from the proper administration of such compounds, further underscoring the importance of chemical research in nutritional sciences (Mao et al., 2019).
Environmental Biodegradability
The degradation of polyfluoroalkyl chemicals in the environment, including substances structurally related to this compound, poses significant ecological concerns. Studies on microbial degradation pathways offer insights into the environmental impact and degradation processes of fluoroaromatic compounds, crucial for assessing their ecological risks and informing regulatory policies (Liu & Mejia Avendaño, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of various pharmaceuticals, suggesting potential targets could be related to these applications .
Mode of Action
The mode of action of 3-Fluoro-4-(3-methylphenyl)benzoic acid is primarily through its reactivity centred on the carboxylic group . The fluoride substituent enables nucleophilic aromatic substitution . This compound can undergo various reactions, including Fischer esterification .
properties
IUPAC Name |
3-fluoro-4-(3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)12-6-5-11(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEMRZDXBYIYDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681408 |
Source
|
Record name | 2-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-08-1 |
Source
|
Record name | 2-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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